Cytidine 3'-monophosphate lithium salt
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Overview
Description
Cytidine 3’-monophosphate lithium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a ribonucleotide composed of cytidine, a ribose sugar, and a phosphate group. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cytidine 3’-monophosphate lithium salt typically involves the hydrolysis of cytidine 2’,3’-cyclic monophosphate using RNase. This reaction is inhibited by cytidine 3’-monophosphate and can be dephosphorylated to cytidine by 3’-nucleotidase . Another method involves the use of polyethylene glycol (PEG) support for the phosphorylation of cytidine .
Industrial Production Methods
Industrial production methods for cytidine 3’-monophosphate lithium salt often involve large-scale chemical synthesis using similar hydrolysis and phosphorylation techniques. The use of PEG support can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cytidine 3’-monophosphate lithium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to cytidine and phosphate.
Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.
Dephosphorylation: It can be dephosphorylated to cytidine by 3’-nucleotidase.
Common Reagents and Conditions
Common reagents used in these reactions include RNase for hydrolysis and 3’-nucleotidase for dephosphorylation. Phosphorylation reactions often require phosphorus oxychloride and triethylphosphate .
Major Products
The major products formed from these reactions include cytidine, cytidine diphosphate, and cytidine triphosphate .
Scientific Research Applications
Cytidine 3’-monophosphate lithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.
Biology: It plays a role in various metabolic pathways and is involved in the regulation of enzyme activities.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of cytidine 3’-monophosphate lithium salt involves its incorporation into RNA and its role in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as RNase and 3’-nucleotidase . The compound can also inhibit certain enzymes, thereby regulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cytidine 2’,3’-cyclic monophosphate: A precursor to cytidine 3’-monophosphate.
Cytidine diphosphate: A phosphorylated form of cytidine 3’-monophosphate.
Cytidine triphosphate: Another phosphorylated form of cytidine 3’-monophosphate.
Uniqueness
Cytidine 3’-monophosphate lithium salt is unique due to its specific role in RNA synthesis and its ability to inhibit certain enzymes involved in nucleotide metabolism. Its lithium salt form enhances its solubility and stability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12Li2N3O8P |
---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
dilithium;[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
KBWHVJZLRVKALW-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
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